![molecular formula C25H34N6O3 B12360145 5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12360145.png)
5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an analog of sildenafil (Viagra) and has been detected in various “herbal aphrodisiac” products sold in convenience stores that claim to boost libido and alleviate erectile dysfunction . Acetildenafil has not undergone formal testing in humans or animals, and its safety profile remains largely unknown .
Vorbereitungsmethoden
The synthesis of acetildenafil involves several steps, starting with the preparation of the core pyrazolopyrimidinone structure. The synthetic route typically includes:
Step 1: Formation of the pyrazolopyrimidinone core through cyclization reactions.
Step 2: Introduction of the ethoxy and acetyl groups to the phenyl ring.
Step 3: Attachment of the piperazine moiety to the acetyl group.
Industrial production methods often utilize high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure the purity and quality of the final product .
Analyse Chemischer Reaktionen
Acetildenafil undergoes various chemical reactions, including:
Oxidation: Acetildenafil can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert acetildenafil to its reduced forms.
Substitution: The ethoxy and acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Major products formed from these reactions include N-oxides and reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Acetildenafil has been primarily studied for its potential use in treating erectile dysfunction due to its phosphodiesterase inhibitory activity. It has also been investigated for its effects on smooth muscle relaxation and blood flow regulation . In addition, acetildenafil and its analogs are used in research to develop new therapeutic agents for cardiovascular diseases and pulmonary hypertension .
Wirkmechanismus
Acetildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP). By blocking PDE5, acetildenafil increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in the corpus cavernosum of the penis . This mechanism is similar to that of sildenafil, its parent compound .
Vergleich Mit ähnlichen Verbindungen
Acetildenafil is similar to other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. it is unique in its structural modifications, which include the ethoxy and acetyl groups on the phenyl ring. These modifications may contribute to differences in pharmacokinetics and potency . Similar compounds include:
Tadalafil: Another PDE5 inhibitor, known for its longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Acetildenafil’s uniqueness lies in its structural modifications, which may offer distinct therapeutic advantages or pose unknown risks due to the lack of formal testing .
Eigenschaften
Molekularformel |
C25H34N6O3 |
|---|---|
Molekulargewicht |
466.6 g/mol |
IUPAC-Name |
5-[2-ethoxy-5-[2-(4-ethylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C25H34N6O3/c1-5-8-19-22-23(29(4)28-19)25(33)27-24(26-22)18-15-17(9-10-21(18)34-7-3)20(32)16-31-13-11-30(6-2)12-14-31/h9-10,15,23H,5-8,11-14,16H2,1-4H3 |
InChI-Schlüssel |
IPDCRJAJXISYTR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NN(C2C1=NC(=NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)CC)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


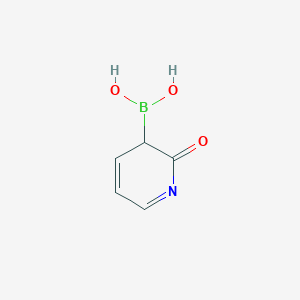
![9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5H-purin-6-one](/img/structure/B12360067.png)
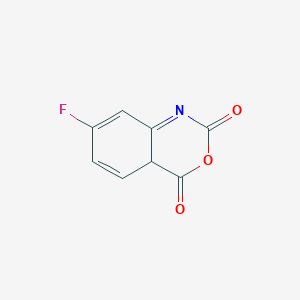

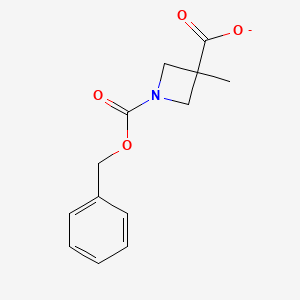
![2-phenyl-3a,5,5a,6,7,8,9,9a-octahydro-3H-pyrazolo[3,4-c]quinolin-4-one](/img/structure/B12360087.png)



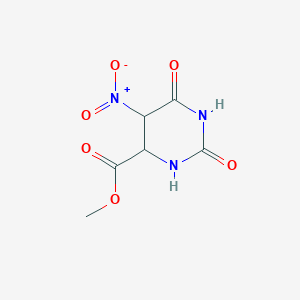
![6-chloro-6H-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12360120.png)
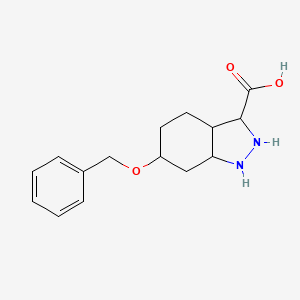
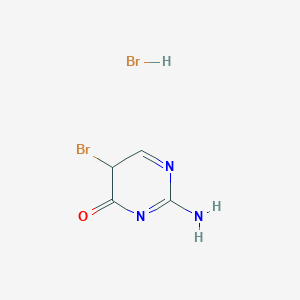
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 4-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12360152.png)
